Cas no 1104276-48-3 (1-(pyridin-3-yl)cyclohexylmethanamine)

1-(Pyridin-3-yl)cyclohexylmethanamine is a cyclohexylamine derivative featuring a pyridine substituent at the 3-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural versatility, which allows for potential applications as a building block in drug discovery. The pyridine moiety enhances solubility and bioavailability, while the cyclohexyl group contributes to conformational stability. Its amine functionality provides a reactive site for further derivatization, making it a valuable intermediate in the synthesis of biologically active molecules. The compound's well-defined structure and synthetic accessibility support its use in the development of novel therapeutic agents, particularly in central nervous system (CNS) and receptor-targeted studies.
1-(pyridin-3-yl)cyclohexylmethanamine structure
1104276-48-3 structure
Product Name:1-(pyridin-3-yl)cyclohexylmethanamine
CAS No:1104276-48-3
MF:C12H18N2
MW:190.284722805023
CID:2150274
PubChem ID:55264755
Update Time:2025-10-31

1-(pyridin-3-yl)cyclohexylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(1-pyridin-3-yl-cyclohexyl)-methylamine
    • MOZSPXWHVLPQGG-UHFFFAOYSA-N
    • (1-pyridin-3-ylcyclohexyl)methylamine
    • 1-(1-pyridin-3-ylcyclohexyl)methanamine
    • [1-(pyridin-3-yl)cyclohexyl]methanamine
    • 1-(1-pyridin-3-ylcyclohexyl)-methanamine
    • 1-(pyridin-3-yl)cyclohexylmethanamine
    • Inchi: 1S/C12H18N2/c13-10-12(6-2-1-3-7-12)11-5-4-8-14-9-11/h4-5,8-9H,1-3,6-7,10,13H2
    • InChI Key: MOZSPXWHVLPQGG-UHFFFAOYSA-N
    • SMILES: NCC1(C2C=NC=CC=2)CCCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 173
  • Topological Polar Surface Area: 38.9

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Additional information on 1-(pyridin-3-yl)cyclohexylmethanamine

Introduction to 1-(pyridin-3-yl)cyclohexylmethanamine (CAS No. 1104276-48-3)

1-(pyridin-3-yl)cyclohexylmethanamine, identified by the CAS number 1104276-48-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyridine derivatives, characterized by its structural integration of a pyridine ring with a cyclohexylmethylamino side chain. The unique structural motif presents a promising scaffold for the development of novel bioactive molecules, particularly in the quest for targeted therapeutic agents.

Thepyridin-3-yl moiety, positioned at the third carbon of the pyridine ring, is a critical pharmacophore that contributes to the compound's interaction with biological targets. Pyridine-based structures are widely recognized for their versatility in medicinal chemistry, often serving as key components in drugs that modulate enzyme activity, receptor binding, and signal transduction pathways. The cyclohexylmethylamino group, on the other hand, introduces a bulky aliphatic component that can influence solubility, metabolic stability, and binding affinity. This combination of aromatic and aliphatic moieties makes 1-(pyridin-3-yl)cyclohexylmethanamine a intriguing candidate for further exploration in drug discovery.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors that selectively target dysregulated pathways in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. The structural features of 1-(pyridin-3-yl)cyclohexylmethanamine suggest potential applications in this domain. Specifically, the pyridine ring can engage with metal ions or aromatic residues in protein targets, while the cyclohexylmethylamino group can provide steric hindrance to enhance binding specificity. Such characteristics are particularly valuable in designing molecules that exhibit high selectivity and low toxicity.

One of the most compelling aspects of 1-(pyridin-3-yl)cyclohexylmethanamine is its synthetic accessibility. The compound can be readily prepared through well-established organic synthesis techniques, including nucleophilic substitution reactions and reductive amination processes. This ease of synthesis allows researchers to rapidly modify its structure and evaluate derivatives with enhanced potency or selectivity. Moreover, advances in computational chemistry have enabled the use of molecular modeling tools to predict the binding interactions of this compound with potential biological targets. Such simulations have been instrumental in guiding experimental efforts and optimizing lead compounds for preclinical development.

Thepyridin-3-yl group is particularly noteworthy for its ability to form hydrogen bonds and coordinate with metal ions, which are common features in many biologically active molecules. In particular, studies have shown that pyridine derivatives can interact with transition metals such as copper and zinc, which play crucial roles in various enzymatic processes. By leveraging these interactions, 1-(pyridin-3-yl)cyclohexylmethanamine could be developed into a chelating agent or modulator of metal-dependent enzymes. This concept has been explored in several research avenues, including the development of anticancer agents that target metalloenzymes involved in tumor proliferation.

Another area where 1-(pyridin-3-yl)cyclohexylmethanamine shows promise is in the treatment of neurological disorders. Thepyridin-3-yl moiety is structurally analogous to several known neurotransmitter receptor antagonists and agonists. For instance, it shares similarities with compounds that modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function, pain perception, and neurodegenerative diseases such as Alzheimer's and Parkinson's. By tuning the substituents on the cyclohexylmethylamino group, researchers can fine-tune the pharmacological properties of this compound to achieve desired effects on these receptors.

The cyclohexylmethylamino group also contributes to the compound's overall physicochemical properties, which are critical for drug-like characteristics such as solubility, permeability across biological membranes (lipophilicity), and metabolic stability. Computational studies have indicated that modifications to this group can significantly impact these properties without compromising biological activity. For example, introducing fluorine atoms or other electronegative substituents could enhance metabolic stability while maintaining or even improving binding affinity to biological targets.

In recent preclinical studies, 1-(pyridin-3-yl)cyclohexylmethanamine has demonstrated promising activity against certain cancer cell lines. Molecular docking simulations have suggested that it may interact with key enzymes involved in tumor metabolism and proliferation, such as tyrosine kinases and cyclin-dependent kinases (CDKs). These interactions could potentially lead to inhibitory effects on cancer cell growth, a mechanism that has been explored in several experimental paradigms. Thepyridin-3-yl moiety appears to be particularly important for these interactions, as it provides a platform for hydrogen bonding and π-stacking interactions with key residues in protein targets. This suggests that further optimization of this scaffold could yield highly effective anticancer agents.

Beyond its potential applications in oncology, 1-(pyridin-3-yl)cyclohexylmethanamine has also been investigated for its anti-inflammatory properties. Inflammatory processes are central to many chronic diseases, ranging from autoimmune disorders to cardiovascular conditions. The compound's ability to modulate inflammatory pathways may be linked to its interaction with transcription factors such as nuclear factor kappa B (NFκB), a key regulator of pro-inflammatory gene expression. This possibility has been supported by preliminary data showing that derivatives of this compound can attenuate inflammatory responses in vitro.

The development of novel therapeutic agents requires not only potent biological activity but also favorable pharmacokinetic profiles. 1-(pyridin-3-yl)cyclohexylmethanamine bears structural features that could contribute to good oral bioavailability, such as moderate lipophilicity and low polar surface area. Molecular dynamics simulations have suggested that this compound can adopt conformations favorable for passive diffusion across cell membranes. Furthermore, caco cell permeability assays have indicated reasonable absorption rates after oral administration, a crucial factor for therapeutic efficacy.

The versatility of 1-(pyridin-3 -yI)-cycIohexyll methanarnine also extends to its potential use as an intermediate in synthesizing more complex drug candidates. By leveraging its well-defined pharmacophoric elements—specifically the pyrdine ring ans th cycIohexyll side chain—researchers can design libraries Of derivatives With tailored activities against specific targets

The ongoing research into 1-(pyrdln -3 -yI)-cycIohexyll methannrne highlights Its promise as a scaffoId For developing novel therapeutics In multiple disease areas Its unique structural features offer opportunities To create compounds With improved selectivity And reduced toxicitY Future studies will likely focus On further optimizing Its pharmacological properties And exploring Its potential In clinical settings As part Of combinatorial therapy approaches Or As single-agents For treating resistent forms Of disease

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